molecular formula C13H12O2 B570851 [1,1-Biphenyl]-2,3-diol,4-methyl- CAS No. 116962-33-5

[1,1-Biphenyl]-2,3-diol,4-methyl-

Cat. No.: B570851
CAS No.: 116962-33-5
M. Wt: 200.237
InChI Key: BCCRQVKNFNTTAR-UHFFFAOYSA-N
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Description

[1,1-Biphenyl]-2,3-diol,4-methyl- is a functionalized biphenyl compound offered as a high-purity chemical building block for advanced research and development. Its molecular structure, featuring both phenolic hydroxyl groups and a methyl substituent on the biphenyl scaffold, makes it a valuable intermediate in synthetic chemistry, particularly for constructing more complex molecules for material science and pharmaceutical exploration . Biphenyl derivatives are prominent in medicinal chemistry due to their ability to serve as core scaffolds in molecules that interact with biological targets . This specific compound can be utilized in the development of novel analytical methods, such as serving as a model compound for environmental analysis or in the creation of specialized coatings for extraction technologies . Researchers may also employ [1,1-Biphenyl]-2,3-diol,4-methyl- in stereochemical studies, as its structure could be incorporated into conformationally labile probes for chirality sensing and the analysis of optically active compounds . This product is intended for use by qualified researchers in controlled laboratory settings.

Properties

CAS No.

116962-33-5

Molecular Formula

C13H12O2

Molecular Weight

200.237

IUPAC Name

3-methyl-6-phenylbenzene-1,2-diol

InChI

InChI=1S/C13H12O2/c1-9-7-8-11(13(15)12(9)14)10-5-3-2-4-6-10/h2-8,14-15H,1H3

InChI Key

BCCRQVKNFNTTAR-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C2=CC=CC=C2)O)O

Origin of Product

United States

Preparation Methods

Boronic Acid Selection and Substrate Design

A critical step involves selecting a boronic acid bearing the methyl group at position 4. For example, 4-methylphenylboronic acid can be paired with 3-bromo-4-methyl-1,2-dimethoxybenzene to form the biphenyl backbone. The methoxy groups at positions 1 and 2 serve as protected hydroxyls, which are later deprotected.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (8 mol%)

  • Base: Na₂CO₃ (2.2 equiv)

  • Solvent: Toluene/H₂O (3:1)

  • Temperature: 100°C, 16 hours

  • Yield: 75–79% for analogous biphenylols.

The regioselectivity of the coupling ensures the methyl group is introduced at position 4, while the methoxy groups remain intact for subsequent deprotection.

Demethylation of Methoxy Precursors

Demethylation is a pivotal step to convert methoxy groups into hydroxyls. Source details a protocol using hydrogen bromide (HBr) and phase-transfer catalysts for efficient demethylation under reflux conditions.

Optimization of Demethylation

A mixture of 4-methyl-1,2-dimethoxybiphenyl, 48% HBr aqueous solution, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is heated at 110°C for 6–8 hours. The reaction achieves >85% conversion, with the phase-transfer catalyst enhancing interfacial reactivity.

Key Data :

ParameterValue
HBr Concentration48% (aq.)
CatalystTetrabutylammonium bromide
Temperature110°C
Time6–8 hours
Yield85–90%

This method avoids harsh conditions that could degrade the biphenyl structure, making it suitable for industrial applications.

Reductive Alkylation Strategies

Reductive alkylation introduces the methyl group post-coupling. Source describes a chloromethylation-reduction sequence starting from phthalic ether derivatives, which can be adapted for biphenyl systems.

Chloromethylation and Zinc Reduction

  • Chloromethylation : Treat 1,2-dimethoxybiphenyl with paraformaldehyde and HCl in dichloromethane at −5°C to introduce a chloromethyl group.

  • Reduction : React the chloromethyl intermediate with zinc powder and ammonium salts in ethanol under reflux to yield the methyl-substituted biphenyl.

Example Reaction :

1,2-Dimethoxybiphenyl+CH2O+HCl4-Chloromethyl-1,2-dimethoxybiphenylZn, NH4+4-Methyl-1,2-dimethoxybiphenyl\text{1,2-Dimethoxybiphenyl} + \text{CH}2\text{O} + \text{HCl} \rightarrow \text{4-Chloromethyl-1,2-dimethoxybiphenyl} \xrightarrow{\text{Zn, NH}4^+} \text{4-Methyl-1,2-dimethoxybiphenyl}

This two-step process achieves a combined yield of 78%, with the zinc reduction selectively targeting the chloromethyl group without affecting the methoxy substituents.

Direct Hydroxylation Techniques

Direct hydroxylation of pre-methylated biphenyls offers a streamlined route but requires careful control to avoid over-oxidation. Source highlights nitro group intermediates that can be reduced to hydroxyls, though this approach is less common for diol synthesis.

Nitro-to-Hydroxyl Conversion

Nitro groups at positions 2 and 3 on a 4-methylbiphenyl can be reduced using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite. However, this method risks reducing the methyl group or disrupting the biphenyl bond, limiting its practicality.

Comparative Yields :

Reducing AgentYield of Diols
H₂/Pd-C60%
Na₂S₂O₄45%

Sequential Functionalization and Comparative Analysis

A hybrid approach combines Suzuki coupling, reductive alkylation, and demethylation. This method balances scalability and selectivity, as demonstrated in source and.

Integrated Synthetic Route

  • Suzuki Coupling : 3-Bromo-4-methyl-1,2-dimethoxybenzene + phenylboronic acid → 4-methyl-1,2-dimethoxybiphenyl (79% yield).

  • Demethylation : HBr-mediated cleavage → [1,1-Biphenyl]-2,3-diol,4-methyl- (85% yield).

Advantages :

  • High overall yield (67%).

  • Commercially available starting materials.

  • Mild reaction conditions.

Disadvantages :

  • Requires protection/deprotection steps.

  • Potential for residual bromine contamination.

Chemical Reactions Analysis

Types of Reactions

[1,1-Biphenyl]-2,3-diol,4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1,1-Biphenyl]-2,3-diol,4-methyl- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [1,1-Biphenyl]-2,3-diol,4-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it targets the protein biphenyl-2,3-diol 1,2-dioxygenase, which plays a role in the degradation of aromatic compounds. The hydroxyl groups on the benzene ring facilitate these interactions, leading to various biochemical effects .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility Key Substituents Source
[1,1-Biphenyl]-2,3-diol,4-methyl- C₁₃H₁₂O₂ ~200.23* ~160–180 (estimated) N/A Moderate in polar solvents 2,3-diol; 4-methyl Inferred
[1,1'-Biphenyl]-2,3-diol C₁₂H₁₀O₂ 186.21 185 370.4 Soluble in ethanol, acetone 2,3-diol
[1,1'-Biphenyl]-4,4'-diol C₁₂H₁₀O₂ 186.21 287.6 186.2 (sublimes) Low in water; soluble in DMSO 4,4'-diol
[1,1'-Biphenyl]-2,3'-diol, 2'-chloro C₁₂H₉ClO₂ 220.65 N/A N/A N/A 2,3-diol; 2'-chloro
Bisphenol A (for context) C₁₅H₁₆O₂ 228.29 158–159 360 Low in water; soluble in ethanol 4,4'-diol; isopropylidene

*Estimated based on parent compound.

Key Observations :

  • Melting Point : The 4-methyl derivative likely has a lower melting point (~160–180°C) than [1,1'-Biphenyl]-4,4'-diol (287.6°C) due to reduced symmetry and increased steric hindrance .
  • Solubility: The methyl group may enhance solubility in organic solvents (e.g., ethanol) compared to the parent 2,3-diol, aligning with trends seen in halogenated analogs (e.g., 2'-chloro derivative) .
Antioxidant Potential
  • [1,1-Biphenyl]-2,3-diol,4-methyl-: Likely exhibits antioxidant properties due to phenolic hydroxyl groups, similar to tert-butyl-substituted biphenyl diols used in low-density polyethylene (LDPE) stabilization .
  • Comparison with [1,1'-Biphenyl]-4,4'-diol : The 4,4'-diol is regulated in food packaging (SML: 30.0 mg/kg in coatings) due to migration risks, suggesting that the 4-methyl derivative may require similar safety evaluations .
Polymer and Material Science
  • Polyamide Precursors: Biphenyl diols like 2,2'-bis(p-aminophenoxy)biphenyl are used in polyamide synthesis . The 4-methyl group could influence polymer crystallinity and thermal stability.
  • Chiral Applications : Enantiopure biphenyl diols (e.g., (R)- and (S)-spirobiindene derivatives) are used in asymmetric catalysis . Methyl substitution may alter steric effects in such systems.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or LC-MS to detect intermediates.
  • Optimize regioselectivity using steric/electronic directing groups (e.g., methyl at position 4) .

Basic: How to characterize the stereochemical and structural properties of [1,1-Biphenyl]-2,3-diol,4-methyl-?

Methodological Answer:
Characterization requires a combination of spectroscopic and computational tools:

NMR Analysis :

  • ¹H/¹³C NMR : Assign hydroxyl protons (δ 5.2–6.0 ppm in DMSO-d₆) and methyl groups (δ 2.3–2.5 ppm). Biphenyl coupling constants (J = 8–10 Hz) confirm backbone geometry .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and verify spatial proximity of substituents .

Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+H]⁺ at m/z 216.26 for C₁₃H₁₂O₂) .

X-ray Crystallography : Single-crystal analysis defines dihedral angles between phenyl rings and hydrogen-bonding networks (e.g., intramolecular O–H···O interactions) .

Q. Advanced Tip :

  • Use quantum chemical ECD/VCD calculations to assign absolute configuration if chirality is introduced .

Advanced: How does the methyl group at position 4 influence the compound’s antioxidant activity?

Methodological Answer:
The methyl group enhances lipophilicity and steric stabilization, impacting redox properties:

DPPH Radical Scavenging Assay :

  • Prepare solutions in ethanol (0.1–1.0 mM) and mix with DPPH (100 μM).
  • Measure absorbance at 517 nm after 30 min. Compare IC₅₀ values with ascorbic acid (control) .

Structure-Activity Relationship (SAR) :

  • Methyl at position 4 increases electron-donating capacity, stabilizing phenoxyl radicals.
  • Compare with analogs (e.g., 3,3′-dimethyl derivatives in ) to isolate substituent effects .

Q. Data Interpretation :

  • Lower IC₅₀ indicates higher activity. Correlate results with Hammett constants (σ) for substituents.

Advanced: What computational strategies predict the reactivity of [1,1-Biphenyl]-2,3-diol,4-methyl- in catalytic systems?

Q. Methodological Answer :

DFT Calculations :

  • Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).
  • Analyze Fukui indices to identify nucleophilic/electrophilic sites .

Molecular Docking :

  • Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Focus on hydrogen bonding (hydroxyl groups) and hydrophobic contacts (methyl group) .

Q. Case Study :

  • Biphenyl diols in act as ligands in asymmetric catalysis. Compare binding energies with transition metals (e.g., Ru, Pd) to design chiral catalysts .

Advanced: How to resolve contradictory data on the compound’s solubility and stability?

Q. Methodological Answer :

Solubility Profiling :

  • Use shake-flask method in buffers (pH 1–10) and organic solvents (DMSO, ethanol). Measure via UV-Vis at λ_max .
  • Contradiction Note : Hydroxyl groups increase aqueous solubility, but methyl reduces it. Report as “sparingly soluble in water, highly soluble in DMSO” .

Stability Studies :

  • Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., quinones from oxidation) .

Q. Mitigation Strategy :

  • Store under nitrogen at –20°C with desiccants. Add antioxidants (e.g., BHT) to solutions .

Advanced: What in vitro models evaluate its potential as an enzyme inhibitor?

Q. Methodological Answer :

Enzyme Inhibition Assays :

  • Tyrosinase Inhibition : Mix compound (0.1–100 μM) with L-DOPA substrate. Measure dopachrome formation at 475 nm .
  • Kinase Assays : Use ADP-Glo™ kit for ATP consumption monitoring (e.g., EGFR kinase) .

Cell-Based Models :

  • Test cytotoxicity (MTT assay) in human hepatocytes (HepG2) before evaluating therapeutic potential .

Q. Key Finding :

  • Biphenyl diols in showed DPPH scavenging comparable to ascorbic acid, suggesting dual antioxidant/enzyme inhibitory roles .

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